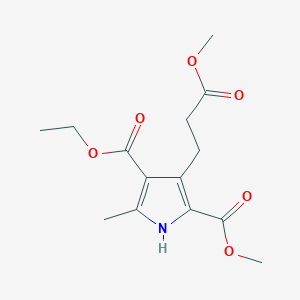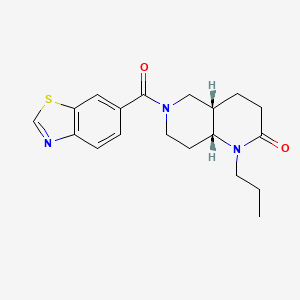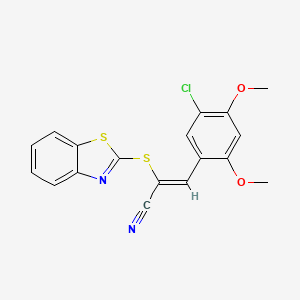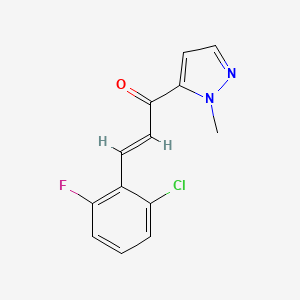
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate, also known as EMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of abnormal cells in the body. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate also exhibits anti-angiogenic activity, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis. Moreover, 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
実験室実験の利点と制限
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its low solubility in water and poor bioavailability limit its potential applications in vivo. Moreover, the synthesis of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is relatively complex and requires specialized equipment and expertise, which can increase the cost and time required for its production.
将来の方向性
There are several future directions for the research and development of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. One potential direction is the optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the development of new formulations and delivery methods to enhance the solubility and bioavailability of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. Moreover, further studies are needed to elucidate the mechanism of action of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate and its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its synthesis and delivery methods.
合成法
The synthesis of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-methyl-3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylic acid, which is then esterified with ethanol and treated with acid to yield 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate. The overall yield of this process is relatively low, and optimization of the reaction conditions is required to improve the efficiency of the synthesis.
科学的研究の応用
4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has also been investigated for its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
特性
IUPAC Name |
4-O-ethyl 2-O-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-5-21-13(17)11-8(2)15-12(14(18)20-4)9(11)6-7-10(16)19-3/h15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBLQOVTXFVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)

![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

